Quinidine hydrochloride

Cardiac Electrophysiology Ventricular Tachycardia Stereoisomer Pharmacology

Select this stereospecific Class IA antiarrhythmic reference standard for definitive ion channel and CYP450 studies. Quinidine hydrochloride (CAS 1668-99-1) delivers ~100-fold greater CYP2D6 inhibitory potency than its stereoisomer quinine due to its unique inverse binding orientation, and serves as the validated hERG positive control (IC50 0.41 µM). Researchers in cardiac safety pharmacology and drug metabolism rely on this lot-consistent, high-purity compound to standardize QT liability screens and CYP2D6 phenotyping assays. Avoid target-interchangeability errors—substituting quinine or other Class IA agents compromises experimental reproducibility.

Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
CAS No. 1668-99-1
Cat. No. B155200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine hydrochloride
CAS1668-99-1
Synonyms(9S)-6'-methoxycinchonan-9-ol monohydrochloride
Molecular FormulaC20H25ClN2O2
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
InChIInChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1
InChIKeyLBSFSRMTJJPTCW-VJAUXQICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinidine Hydrochloride (CAS 1668-99-1): Sourcing Guide for a Class IA Antiarrhythmic and Stereoisomer-Specific Research Tool


Quinidine hydrochloride (CAS 1668-99-1) is the hydrochloride salt form of quinidine, a Cinchona alkaloid that functions pharmacologically as a Vaughan Williams Class IA antiarrhythmic agent through moderate blockade of fast sodium channels and concurrent inhibition of multiple potassium channels [1]. As the dextrorotatory stereoisomer of quinine, quinidine exhibits distinct binding orientations and potencies across numerous biological targets, including cardiac ion channels and cytochrome P450 enzymes [2]. This compound maintains FDA approval status dating to 1950 and is utilized in both clinical antiarrhythmic applications and as a standard probe for CYP2D6 inhibition studies [3].

Why Quinidine Hydrochloride Cannot Be Substituted with Quinine or Other Cinchona Alkaloids


Substitution of quinidine hydrochloride with its stereoisomer quinine or other Cinchona alkaloids is scientifically invalid due to stereospecific differences in target binding and functional outcomes. Despite sharing identical molecular formulas, quinidine and quinine exhibit divergent binding orientations at critical sites—quinidine blocks the CYP2D6 active pocket entrance with approximately 100-fold greater inhibitory potency than quinine [1]. In cardiac electrophysiology, quinidine prolongs local repolarization times and refractoriness substantially more than quinine at comparable serum concentrations, a differential effect that underlies its exclusive antiarrhythmic efficacy [2]. Even within the same Vaughan Williams Class IA, agents such as procainamide and disopyramide display distinct pharmacokinetic profiles—including varying hepatic versus renal clearance pathways and differential protein binding—that preclude simple interchangeability without protocol adjustment [3].

Quinidine Hydrochloride (CAS 1668-99-1): Quantitative Differentiation Evidence Against Comparators


Antiarrhythmic Efficacy: Stereospecific Prolongation of Refractoriness Versus Quinine

In a direct head-to-head comparison in a canine model of ischemic ventricular tachyarrhythmia, quinidine demonstrated antiarrhythmic efficacy whereas its stereoisomer quinine showed none. Quinidine prevented inducible sustained ventricular tachyarrhythmia in 3 of 12 animals, compared to 0 of 15 animals treated with quinine (P < 0.05) [1]. The differential efficacy is attributable to quinidine's significantly greater prolongation of local repolarization times and refractoriness, despite both drugs prolonging conduction times to a similar extent at comparable serum concentrations (quinidine 18 ± 9 μM; quinine 23 ± 8 μM) [1]. Quinidine also significantly prolonged monomorphic ventricular tachycardia cycle length (157 ± 33 ms vs. 129 ± 26 ms at baseline, P < 0.001), whereas quinine produced no significant effect [1].

Cardiac Electrophysiology Ventricular Tachycardia Stereoisomer Pharmacology

hERG Potassium Channel Inhibition: Potency Comparison Across Antiarrhythmic Classes

Quinidine inhibits the hERG potassium channel (I_HERG) with substantially greater potency than both the Class Ic agent flecainide and the Class Ib agent lignocaine. Using whole-cell patch-clamp measurements in HEK-293 cells stably expressing hERG channels, quinidine demonstrated an IC50 of 0.41 ± 0.04 μM at +30 mV test potential [1]. Flecainide exhibited an IC50 of 3.91 ± 0.68 μM under identical conditions—approximately 9.5-fold lower potency [1]. Lignocaine was a comparatively weak blocker with an IC50 of 262.9 ± 22.4 μM [1]. This pronounced hERG inhibition correlates directly with quinidine's Class IA characteristic of moderate cardiac action potential prolongation and QT interval increase [1].

Ion Channel Pharmacology Cardiac Safety QT Prolongation

CYP2D6 Inhibition: Stereoisomer-Specific Potency Versus Quinine

Quinidine inhibits CYP2D6 with approximately 100-fold greater potency than its stereoisomer quinine, a difference attributable to distinct binding orientations within the enzyme active site. Molecular docking and 3D-QSAR analyses reveal that quinidine binds to CYP2D6 in an inverse orientation compared to quinine and blocks the entrance of the active pocket more closely, resulting in inhibitory activity that is 2 magnitudes larger [1]. As a reference point for this potency, quinidine demonstrates an IC50 of 0.9 μM as a specific CYP2D6 inhibitor in comparative studies against other CYP2D6 inhibitors such as dihydrotanshinone (IC50 = 35.4 μM) [2].

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Pharmacokinetic Differentiation: Shorter Half-Life and Lower Protein Binding Versus Quinine

Quinidine exhibits distinct pharmacokinetic parameters compared to its stereoisomer quinine that directly impact dosing considerations and experimental design. In a crossover study of eight healthy males receiving 10 mg/kg intravenous infusions, quinidine demonstrated a significantly shorter terminal elimination half-life (median 5.7 h, range 5.0-10.0 h) compared to quinine (median 9.9 h, range 8.8-15.1 h; P < 0.01) [1]. Quinidine also showed substantially lower plasma protein binding, with 22.8% free drug (range 15.4-47.2%) versus quinine's 9.4% free drug (range 7.3-15.0%; P < 0.01) [1]. Consequently, total clearance was greater for quinidine (7.7 vs. 3.4 mL/min/kg; P < 0.01), though unbound drug clearance did not differ significantly (P > 0.2) [1].

Pharmacokinetics Drug Disposition Plasma Protein Binding

QTc Prolongation: Lower Threshold Concentration Versus Quinine

While both quinidine and quinine prolong the rate-corrected QT interval (QTc), quinidine achieves this effect at significantly lower free drug concentrations. Using a linear concentration-response model, the intercept (threshold concentration for effect) was significantly lower for quinidine than for quinine (P = 0.004), whereas the slopes (change in QTc per unit change in free drug concentration) were similar between the two agents (P = 0.56) [1]. Additionally, both drugs exhibited similar rates of elimination from the cardiac conduction effect compartment (keo: 3.74 h⁻¹ for quinidine vs. 4.14 h⁻¹ for quinine; P > 0.19) [1]. Notably, quinidine produced less hearing loss than quinine across the 0.5-8.0 kHz range (mean loss 9 dB vs. 16 dB; P < 0.0001) [1].

Cardiac Safety QT Interval Pharmacodynamics

Antimalarial Activity: Lower IC50 Upper Bound Versus Quinine in P. falciparum Isolates

In vitro sensitivity testing of Brazilian Plasmodium falciparum isolates demonstrates that quinidine exhibits a lower maximum IC50 value compared to quinine, indicating preserved potency across isolates with reduced quinine susceptibility. Using the in vitro microtechnique, quinidine showed IC50 values ranging from 0.053 to 4.577 μmol/L of blood, whereas quinine exhibited a broader and higher range from 0.053 to 8.132 μmol/L of blood [1]. Notably, clearance of parasitemia was observed at quinidine concentrations lower than those employed in antiarrhythmic therapy, confirming the feasibility of using antiarrhythmic-range concentrations for antimalarial effect [1]. The study population comprised isolates all demonstrating high resistance to chloroquine [1].

Malaria Research Antiparasitic In Vitro Sensitivity

Quinidine Hydrochloride (CAS 1668-99-1): Evidence-Backed Research and Industrial Applications


Cardiac Ion Channel Pharmacology and Safety Screening

Quinidine hydrochloride serves as an essential Class IA reference compound in cardiac ion channel pharmacology, particularly for hERG inhibition assays and QT prolongation liability screening. With a validated hERG IC50 of 0.41 ± 0.04 μM under standardized patch-clamp conditions, it provides a reliable positive control for evaluating novel chemical entities [1]. Its ~9.5-fold greater potency than flecainide and ~641-fold greater potency than lignocaine establishes a clear potency benchmark across Vaughan Williams classes [1]. This application is supported by active clinical investigation: quinidine is currently being evaluated in registered trials (e.g., NCT01873950) as a comparator for QT prolongation effects alongside dofetilide, verapamil, and ranolazine [2].

CYP2D6 Probe Substrate for Drug Metabolism and DDI Studies

Quinidine hydrochloride is the definitive positive control inhibitor for CYP2D6-mediated metabolism studies due to its exceptional potency and stereospecificity. Its inhibitory activity against CYP2D6 is approximately 100-fold greater than its stereoisomer quinine, a property attributable to its unique inverse binding orientation that blocks the active pocket entrance [3]. As a reference inhibitor, quinidine demonstrates an IC50 of 0.9 μM, substantially more potent than alternative CYP2D6 inhibitors such as dihydrotanshinone (IC50 = 35.4 μM) [4]. This application extends to pharmacogenomic phenotyping, where quinidine is the standard probe for discriminating CYP2D6 extensive versus poor metabolizer phenotypes.

Stereospecific Antiarrhythmic Mechanism Studies

For investigations examining the stereochemical determinants of cardiac electrophysiological activity, quinidine hydrochloride provides a critical comparator to its stereoisomer quinine. Direct comparative studies demonstrate that while both agents prolong conduction times to similar extents at comparable serum concentrations, only quinidine significantly prolongs local repolarization times and refractoriness [5]. This stereospecific effect translates to measurable antiarrhythmic efficacy: quinidine prevented inducible ventricular tachyarrhythmia in 25% of treated animals versus 0% for quinine (P < 0.05), and prolonged VT cycle length by 28 ms relative to baseline (P < 0.001) [5]. Researchers investigating structure-activity relationships of ion channel modulators can leverage this well-characterized stereoisomer pair as a model system.

Antimalarial Research in Chloroquine-Resistant P. falciparum

In malaria research focused on chloroquine-resistant Plasmodium falciparum strains, quinidine hydrochloride offers a valuable alternative reference compound with a narrower IC50 range than quinine. In vitro testing against Brazilian isolates demonstrates quinidine IC50 values from 0.053 to 4.577 μmol/L, with a 44% lower upper bound compared to quinine (8.132 μmol/L), indicating more consistent potency across isolates with emerging quinine tolerance [6]. Additionally, effective antimalarial concentrations fall below those employed in antiarrhythmic therapy, supporting the compound's dual-use potential and providing a concentration-response reference range for screening novel antimalarial candidates [6]. In the United States, quinidine remains the standard parenteral option for severe falciparum malaria when intravenous quinine is unavailable [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.